molecular formula C9H3Cl2F2N B2927515 2,4-Dichloro-5,8-difluoroquinoline CAS No. 1367807-93-9

2,4-Dichloro-5,8-difluoroquinoline

Cat. No.: B2927515
CAS No.: 1367807-93-9
M. Wt: 234.03
InChI Key: QYQAZMLZAWUIJX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,8-difluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and two fluorine atoms at positions 5 and 8 on the quinoline ring. The molecular formula of this compound is C9H3Cl2F2N, and it has a molecular weight of 234.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,8-difluoroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with 5,8-difluorobenzene in the presence of a suitable catalyst can lead to the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5,8-difluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Cross-Coupling Reactions: Reagents such as palladium catalysts and organoboron compounds are commonly used.

Major Products Formed:

Comparison with Similar Compounds

  • 5,7-Difluoroquinoline
  • 6,8-Difluoroquinoline
  • 2,3-Dichloroquinoline

Comparison: 2,4-Dichloro-5,8-difluoroquinoline is unique due to the specific positions of the chlorine and fluorine atoms on the quinoline ring. This unique substitution pattern can influence its reactivity and biological activity compared to other similar compounds . For example, the presence of fluorine atoms can enhance its biological activity and stability .

Properties

IUPAC Name

2,4-dichloro-5,8-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2N/c10-4-3-7(11)14-9-6(13)2-1-5(12)8(4)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQAZMLZAWUIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CC(=N2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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